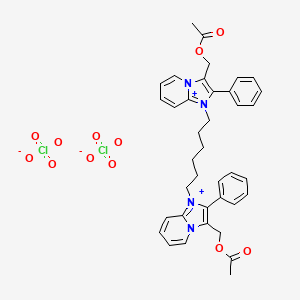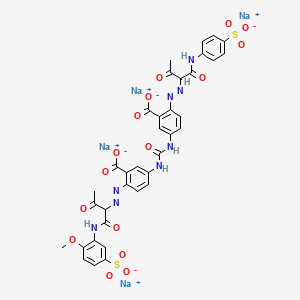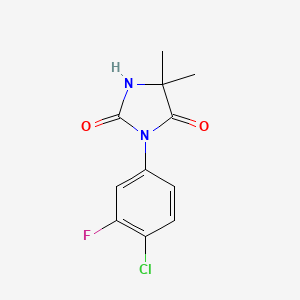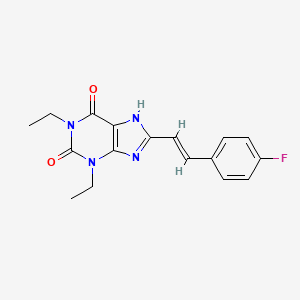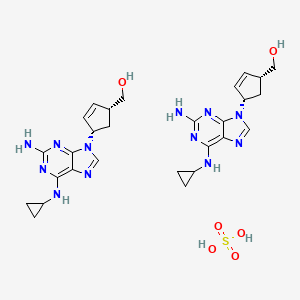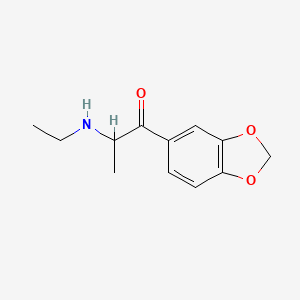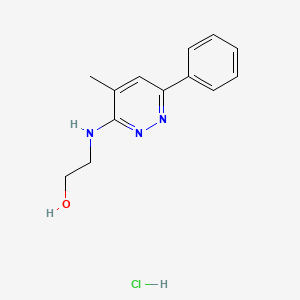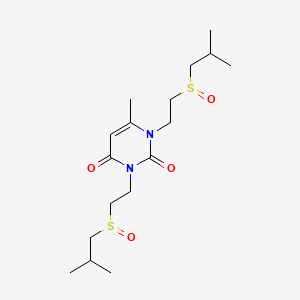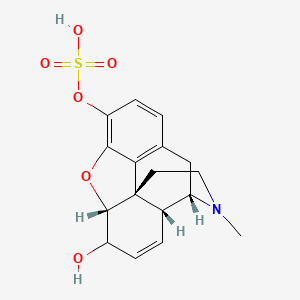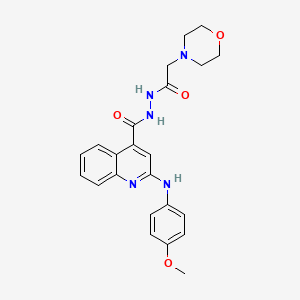
4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide: is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a morpholinylacetyl hydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is reacted with a suitable leaving group on the quinoline core.
Attachment of the Morpholinylacetyl Hydrazide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core or the hydrazide moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinecarboxylic acids: These compounds share the quinoline core but differ in the substituents attached to the core.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.
Morpholinylacetyl hydrazides: Compounds with the morpholinylacetyl hydrazide moiety but different core structures.
Uniqueness
The uniqueness of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide lies in its combination of the quinoline core, methoxyphenyl group, and morpholinylacetyl hydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
134721-80-5 |
|---|---|
Fórmula molecular |
C23H25N5O4 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
Clave InChI |
ZKWJKOVCOYAEIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





